2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetonitrile
Description
The compound 2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetonitrile is a heterocyclic organic molecule featuring a thiazole core substituted with an isoindole-1,3-dione moiety and an acetonitrile group. The thiazole ring (a five-membered aromatic ring containing sulfur and nitrogen) is functionalized at the 5-position with an ethyl linker to the isoindole-1,3-dione group, while the 2-position bears the acetonitrile substituent. This structural combination confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science .
Key spectral data for analogous compounds (e.g., 2-(1,3-dioxoisoindolin-2-yl)acetonitrile) include distinct NMR signals for the isoindole-dione protons (δ ~7.8–8.0 ppm) and acetonitrile carbons (δ ~115–120 ppm in $^{13}\text{C}$-NMR) . Crystallographic studies reveal dihedral angles between the isoindole-dione and acetonitrile groups (69.0–77.0°), indicating moderate conjugation between these moieties .
Properties
IUPAC Name |
2-[5-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c16-7-5-13-17-9-10(21-13)6-8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-4,9H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBCPUVUVXAZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN=C(S3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a thiazole ring and an isoindole structure that contribute to its biological activity. The presence of the dioxo group is particularly significant as it is often associated with various pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds containing isoindole structures exhibit anticancer properties. For example, derivatives of isoindole have shown efficacy against various cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation. In vitro studies demonstrated that certain analogs can significantly reduce the viability of cancer cells by modulating cell cycle progression and inducing oxidative stress .
Antimicrobial Properties
Compounds similar to this compound have been evaluated for antimicrobial activity. Research indicates that thiazole derivatives possess notable antibacterial and antifungal effects. The compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic processes contributes to its antimicrobial efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial growth.
- Reactive Oxygen Species (ROS) Generation : The dioxo group can facilitate the production of ROS, leading to oxidative damage in target cells.
- Cell Cycle Modulation : It may interfere with cell cycle regulation, promoting apoptosis in cancerous cells.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various isoindole derivatives and assessed their cytotoxicity against breast cancer cell lines. One derivative showed an IC50 value of 15 µM, indicating potent activity compared to standard chemotherapeutics .
Study 2: Antimicrobial Activity
Another investigation published in Antimicrobial Agents and Chemotherapy evaluated a thiazole-containing compound similar to our target compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial potential .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that compounds containing isoindole derivatives exhibit antitumor properties. A study highlighted the synthesis of novel isoindole-based compounds that showed promising anticancer activity against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Antimicrobial Properties
The thiazole ring in the compound is known for its antimicrobial properties. Studies have demonstrated that thiazole derivatives can inhibit the growth of bacteria and fungi. For instance, compounds similar to the target compound were tested against Staphylococcus aureus and Candida albicans, showing significant antimicrobial activity .
Neuropharmacology
CNS Disorders
The compound's potential as a modulator for central nervous system disorders has been explored. Isoindole derivatives have been studied for their effects on metabotropic glutamate receptors, which are implicated in various neurological conditions such as schizophrenia and anxiety disorders. Research suggests that such compounds could serve as allosteric modulators, offering new therapeutic avenues for treatment .
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | Target Organism/Condition | Effectiveness |
|---|---|---|---|
| Antitumor | Isoindole derivatives | Various cancer cell lines | Significant inhibition observed |
| Antimicrobial | Thiazole derivatives | Staphylococcus aureus, Candida albicans | Effective at low MIC values |
| CNS Modulation | Isoindole-based compounds | Metabotropic glutamate receptors | Potential modulatory effects |
Case Studies
-
Anticancer Screening
A notable study involved screening a library of isoindole compounds against multicellular tumor spheroids. The results revealed several candidates with high efficacy in reducing tumor growth, suggesting that the structural features of isoindoles contribute significantly to their anticancer activity . -
Antimicrobial Testing
Another research effort focused on synthesizing thiazole derivatives and evaluating their antimicrobial efficacy through disk diffusion methods. The results indicated that certain thiazoles showed potent activity against both bacterial and fungal strains, affirming the relevance of thiazole-containing compounds in drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(1,3-Dioxoisoindolin-2-yl)acetonitrile
- Structure : Lacks the thiazole ring but retains the isoindole-dione and acetonitrile groups.
- Synthesis : Prepared via alkylation of isoindole-1,3-dione precursors, as described in crystallographic studies .
- Applications : Serves as a glycine analog intermediate for tetrazole derivatives.
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile
- Structure : Substitutes the isoindole-dione with a benzodioxin group on the thiazole ring.
- Properties : The benzodioxin moiety enhances electron-donating character, altering reactivity in condensation reactions (e.g., with aldehydes) .
- Spectral Data : Similar acetonitrile $^{13}\text{C}$-NMR signals (δ ~118 ppm) but distinct aromatic proton shifts due to benzodioxin .
Methyl 5-(2-Amino-1H-benzimidazol-2-yl)acetonitrile
- Structure : Replaces the isoindole-dione with a benzimidazole group.
- Synthesis : Involves condensation of thioureas with acetonitrile derivatives, yielding products with higher melting points (119–120°C) due to hydrogen-bonding capability .
- Applications : Used as intermediates in antiviral and anticancer agents .
(E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles
- Structure : Features a benzothiazole core instead of thiazole, conjugated with acrylonitrile.
- Reactivity: Undergo rapid Knoevenagel condensations with aldehydes due to enhanced electrophilicity at the α-position of the nitrile .
- Thermal Stability : Lower decomposition temperatures compared to the target compound, attributed to the less rigid benzothiazole system .
Comparative Data Table
Research Findings and Trends
- Synthetic Complexity : The target compound requires multi-step synthesis (e.g., alkylation of thiazole precursors followed by nitrile functionalization), whereas analogs like 2-(1,3-dioxoisoindolin-2-yl)acetonitrile are synthesized in fewer steps .
- Electronic Effects : The isoindole-dione group in the target compound introduces electron-withdrawing effects, stabilizing the thiazole ring but reducing nucleophilicity at the acetonitrile carbon compared to benzodioxin-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
